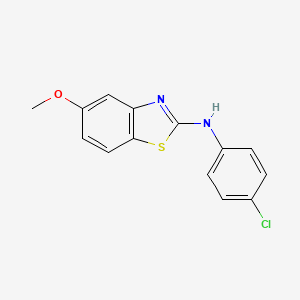

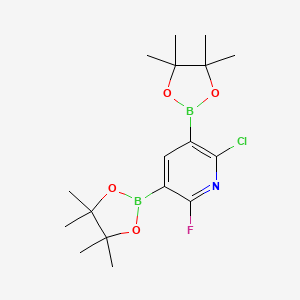

![molecular formula C24H18FNO3 B2838765 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 904433-07-4](/img/structure/B2838765.png)

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based compounds. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Antiproliferative Activity

Research indicates that compounds structurally related to 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one possess significant antiproliferative activity towards human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor with promising antiproliferative activity against cancer cells, suggesting its potential as a chemotherapeutic agent (Minegishi et al., 2015).

Drug Development

A series of quinazoline derivatives, including those with modifications in the benzoyl ring, have been explored for their roles as thymidylate synthase inhibitors. Such modifications have shown to influence the potency of these compounds against cancer cells, highlighting their importance in the design of anticancer drugs (Marsham et al., 1990).

Mechanism of Action Studies

The investigation of 2-phenylquinolin-4-ones revealed their selective inhibition of cancer cell lines, with some analogues demonstrating significant cytotoxic activity. These findings are crucial for understanding the molecular mechanisms underlying their antitumor effects and for the development of new drug candidates (Chou et al., 2010).

Green Chemistry Applications

A novel synthesis approach for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond formation in water has been developed. This method highlights the emphasis on eco-friendly synthesis routes, utilizing water as a solvent and avoiding metal catalysts, aligning with the principles of green chemistry (Yadav et al., 2020).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, similar in structure to the compound of interest, have been identified as inhibitors of tubulin polymerization, a crucial mechanism for the development of cytostatic agents. These findings provide insights into designing new compounds with potential applications in cancer therapy (Gastpar et al., 1998).

Mécanisme D'action

Target of Action

Similar compounds with benzimidazole and indole moieties have been found to interact with a variety of biological targets, including bacterial cell division protein ftsz .

Mode of Action

It’s known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological processes, including bacterial cell division .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound might also have potential antimicrobial effects .

Propriétés

IUPAC Name |

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-18-11-12-22-19(13-18)24(28)20(23(27)16-7-3-2-4-8-16)15-26(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHTAZHMANAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)

![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)

![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)